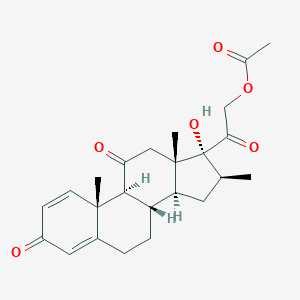

Meprednisone Acetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAMUHXEOMZXET-ABQXZQTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911786 | |

| Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106-03-2 | |

| Record name | (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1106-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprednisone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprednisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-dihydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPREDNISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14GPV9B997 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meprednisone Acetate: A Technical Guide to its Immunosuppressive Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides an in-depth exploration of the molecular and cellular mechanisms underpinning the immunosuppressive effects of Meprednisone Acetate. As a synthetic glucocorticoid, its actions are multifaceted, targeting key nodes within the immune response to achieve potent anti-inflammatory and immunomodulatory outcomes. The insights presented herein are synthesized from established principles of glucocorticoid pharmacology, drawing upon extensive research into closely related and well-characterized compounds such as methylprednisolone, which share a fundamental mechanism of action.[1][2]

Introduction to Meprednisone Acetate: A Synthetic Corticosteroid

Meprednisone is a synthetic glucocorticoid, a class of steroid hormones renowned for their powerful anti-inflammatory and immunosuppressive properties.[3][4] It is a derivative of prednisolone, chemically modified to enhance its therapeutic profile.[3] The acetate ester form, Meprednisone Acetate, is designed to modulate its pharmacokinetic properties. Like other glucocorticoids, its primary therapeutic utility lies in the management of a wide array of inflammatory and autoimmune disorders, where it functions to attenuate a dysregulated immune system.[5][6]

The core of its action is the engagement and modulation of the glucocorticoid receptor (GR), a ubiquitously expressed intracellular receptor that functions as a ligand-dependent transcription factor.[7][8] Through this interaction, Meprednisone Acetate orchestrates a complex series of genomic and non-genomic events that culminate in widespread suppression of immune cell activity.

The Core Mechanism: Engagement with the Glucocorticoid Receptor

The immunosuppressive journey of Meprednisone Acetate begins at the cell membrane. As a lipophilic molecule, it passively diffuses into the cytoplasm of target immune cells.[7] Here, it initiates a cascade of events that can be broadly categorized into genomic and non-genomic pathways.

The Canonical Genomic Pathway: A Symphony of Gene Regulation

The classical and most well-understood mechanism of glucocorticoid action is genomic, involving the direct regulation of gene transcription. This process, while highly effective, requires time for transcription and translation, accounting for effects that manifest over hours to days.

Step 1: Cytosolic Receptor Binding and Activation In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multiprotein complex. This complex includes chaperone proteins like heat shock protein 90 (Hsp90) and various immunophilins, which maintain the receptor in a conformation ready for ligand binding but prevent its nuclear translocation.[7] Upon entry into the cell, Meprednisone Acetate binds with high affinity to the ligand-binding domain of the GR. This binding event triggers a critical conformational change, leading to the dissociation of the chaperone proteins.[7][9]

Caption: Cytoplasmic binding and nuclear translocation of the Meprednisone-GR complex.

Step 2: Nuclear Translocation and Modulation of Gene Expression The now-activated Meprednisone-GR complex translocates into the nucleus, where it exerts its profound effects on gene expression through two primary mechanisms: transactivation and transrepression.[7][9]

-

Transactivation (Upregulation of Anti-inflammatory Genes): The Meprednisone-GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[6][9] This binding recruits coactivators and the transcriptional machinery, leading to the increased expression of anti-inflammatory proteins. Key examples include:

-

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2 (PLA2), a critical enzyme in the arachidonic acid pathway. By blocking PLA2, Annexin A1 prevents the synthesis of potent pro-inflammatory mediators like prostaglandins and leukotrienes.[9]

-

IκB-α (Inhibitor of NF-κB): By upregulating the synthesis of IκB-α, glucocorticoids sequester the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating inflammatory genes.[10][11]

-

Dual Specificity Phosphatase 1 (DUSP1): This phosphatase dephosphorylates and inactivates members of the MAP kinase (MAPK) signaling pathways (e.g., JNK, p38), which are crucial for the inflammatory response.[12]

-

-

Transrepression (Downregulation of Pro-inflammatory Genes): This is arguably the more critical mechanism for immunosuppression. The Meprednisone-GR complex, often as a monomer, physically interacts with and inhibits the activity of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10][13] This protein-protein interaction prevents these factors from binding to their DNA response elements, thereby repressing the transcription of a vast array of pro-inflammatory genes.[13] This leads to a marked reduction in the production of:

-

Pro-inflammatory Cytokines: Interleukin-1 (IL-1), IL-2, IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[9][10]

-

Chemokines: Molecules that recruit other immune cells to the site of inflammation.

-

Adhesion Molecules: Proteins on endothelial cells that facilitate the extravasation of leukocytes into tissues.

-

Caption: Nuclear mechanisms of transactivation and transrepression by the MA-GR complex.

Non-Genomic Pathways: Rapid Immunosuppressive Effects

Glucocorticoids can also elicit biological responses within seconds to minutes, far too quickly to be mediated by changes in gene expression.[9] These non-genomic effects are crucial for the rapid control of inflammation. While less characterized than genomic pathways, they are thought to involve:

-

Membrane-Bound Glucocorticoid Receptors (mGRs): A subpopulation of GRs located at the plasma membrane can rapidly initiate intracellular signaling cascades upon steroid binding, such as modulating MAP kinase pathways.[9][14][15]

-

Direct Physicochemical Interactions: Glucocorticoids can directly interact with and alter the properties of cellular membranes, affecting ion fluxes and the function of membrane-associated proteins.[9]

-

Cytosolic Signaling Modulation: The cytoplasmic Meprednisone-GR complex can directly interact with and modulate the activity of other signaling proteins, such as inhibiting cytosolic phospholipase A2 (cPLA2).[15]

These rapid actions contribute significantly to the immediate clinical effects observed after high-dose glucocorticoid administration, including the stabilization of cell membranes and the rapid inhibition of inflammatory cell migration.[15][16]

Cellular Consequences: A Broad-Spectrum Impact on the Immune System

The molecular events initiated by Meprednisone Acetate translate into profound functional changes across virtually all populations of immune cells.[6][12]

| Immune Cell Type | Primary Effects of Meprednisone Acetate | References |

| T-Lymphocytes | - Inhibition of T-cell proliferation and activation. - Suppression of pro-inflammatory cytokine production (e.g., IL-2, IFN-γ). - Induction of apoptosis, particularly in immature CD4+CD8+ thymocytes. - Suppression of cytotoxic T-lymphocyte (CTL) generation and function. | [6][9][13][17][18] |

| B-Lymphocytes | - Reduced B-cell proliferation and differentiation. - Suppression of antibody production (at therapeutic doses). | [13][19] |

| Monocytes/Macrophages | - Impaired antigen presentation capabilities. - Reduced production of key pro-inflammatory cytokines (TNF-α, IL-1, IL-6). - Decreased phagocytic and microbicidal activity. | [6][9] |

| Neutrophils | - Inhibition of migration from the bloodstream to sites of inflammation. - Reduced adhesion to vascular endothelium. - Demargination, leading to a transient increase in circulating neutrophil count. | [9][13] |

| Endothelial Cells | - Decreased expression of adhesion molecules (e.g., ICAM-1, VCAM-1). - Reduced capillary permeability, leading to decreased swelling and edema. | [16] |

This broad-spectrum activity is the cornerstone of Meprednisone Acetate's efficacy. By simultaneously targeting multiple arms of both the innate and adaptive immune systems, it effectively dismantles the inflammatory cascade.[6][20]

Experimental Validation: Protocols for Assessing Immunosuppressive Action

The trustworthiness of any mechanistic claim rests on robust experimental validation. The following protocols outline standard, self-validating workflows used to quantify the immunosuppressive effects of compounds like Meprednisone Acetate in a research setting.

Workflow: Quantifying T-Cell Inhibition and Cytokine Suppression

Caption: Experimental workflow for validating the immunosuppressive effects of Meprednisone Acetate.

Protocol 1: T-Cell Proliferation Assay

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized whole blood using Ficoll-Paque density gradient centrifugation. Wash cells twice in sterile phosphate-buffered saline (PBS).

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well.

-

Treatment: Prepare serial dilutions of Meprednisone Acetate in culture medium. Add the compound and a vehicle control (e.g., 0.1% DMSO) to the appropriate wells.

-

Stimulation: Add a T-cell mitogen, such as Phytohemagglutinin (PHA) at 5 µg/mL, to all wells except the negative control (unstimulated) wells.

-

Incubation: Culture the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Quantification: Add a proliferation reagent (e.g., WST-1 or MTT) to each well and incubate for an additional 4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the data to the vehicle-treated, PHA-stimulated positive control. Calculate the IC50 value (the concentration of Meprednisone Acetate that causes 50% inhibition of proliferation). A clear dose-dependent inhibition validates the compound's anti-proliferative effect.

Protocol 2: Cytokine Suppression Assay (ELISA)

-

Cell Setup: Isolate and plate PBMCs as described in Protocol 1.

-

Treatment: Add serial dilutions of Meprednisone Acetate and a vehicle control to the wells.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at 100 ng/mL to induce pro-inflammatory cytokine production. Include unstimulated and LPS-only controls.

-

Incubation: Culture the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.

-

Quantification: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatants, following the manufacturer's instructions.

-

Analysis: Compare the cytokine concentrations in the Meprednisone Acetate-treated wells to the LPS-only positive control. A dose-dependent decrease in cytokine levels demonstrates the compound's anti-inflammatory action.

Conclusion

The mechanism of action of Meprednisone Acetate in immune suppression is a sophisticated and multi-pronged process centered on its function as a potent glucocorticoid receptor agonist. Through a combination of genomic transrepression and transactivation, it fundamentally rewires the genetic programming of immune cells, shifting them from a pro-inflammatory to an anti-inflammatory state. These genomic effects are complemented by rapid, non-genomic actions that provide immediate control over the inflammatory response. By inhibiting the activation, proliferation, and effector functions of key immune cells—including T-cells, macrophages, and neutrophils—Meprednisone Acetate effectively and comprehensively suppresses the immune system, providing the basis for its extensive use in clinical medicine.

References

-

Coutinho, A. E., & Chapman, K. E. (2011). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. Molecular and Cellular Endocrinology, 335(1), 2-13. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Methylprednisolone Acetate? Patsnap. [Link]

-

National Center for Biotechnology Information. (n.d.). Methylprednisolone Acetate. PubChem. [Link]

-

Barnes, P. J. (2011). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. University of Western Australia Research Repository. [Link]

-

Obgyn Key. (2016). Molecular and Cellular Mechanisms Responsible for the Anti-inflammatory and Immunosuppressive Effects of Glucocorticoids. Obgyn Key. [Link]

-

Buttgereit, F., et al. (2021). Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System. Frontiers in Immunology. [Link]

-

GlobalRx. (n.d.). Clinical Profile: Methylprednisolone Acetate 80mg/mL Suspension for Injection. GlobalRx. [Link]

-

PubMed. (n.d.). Mechanisms of the immunosuppressive and anti-inflammatory effects of glucocorticosteroids. National Library of Medicine. [Link]

-

Patsnap Synapse. (2024). What is Methylprednisolone Acetate used for? Patsnap. [Link]

-

Grokipedia. (2026). Methylprednisolone acetate. Grokipedia. [Link]

-

National Library of Medicine. (n.d.). Methylprednisolone Tablets, USP. DailyMed. [Link]

-

Wikipedia. (n.d.). Methylprednisolone acetate. Wikipedia. [Link]

-

Stavy, L., et al. (1978). Suppression of human cytotoxic lymphocytes by methylprednisolone. An immunosuppressive mechanism of action of steroids. Transplantation, 25(3), 129-34. [Link]

-

Bayview Pharmacy. (n.d.). Methylprednisolone Acetate | Active Pharmaceutical Ingredients. Bayview Pharmacy. [Link]

-

Wikipedia. (n.d.). Methylprednisolone. Wikipedia. [Link]

-

Pérez-Hernández, D., et al. (2015). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. Frontiers in Endocrinology, 6, 28. [Link]

-

National Center for Biotechnology Information. (2024). Methylprednisolone. StatPearls. [Link]

-

National Center for Biotechnology Information. (n.d.). Methylprednisolone. PubChem. [Link]

-

National Center for Biotechnology Information. (2015). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Meprednisone. PubChem. [Link]

-

Mikics, É., et al. (2004). Genomic and non-genomic effects of glucocorticoids on aggressive behavior in male rats. Psychoneuroendocrinology, 29(5), 618-35. [Link]

-

ResearchGate. (2025). Genomic and nongenomic effects of glucocorticoid. ResearchGate. [Link]

-

ResearchGate. (2025). Genomic and non-genomic effects of glucocorticoids on aggressive behavior in male rats. ResearchGate. [Link]

-

BuzzRx. (2025). Key Differences Between Methylprednisolone and Prednisone. BuzzRx. [Link]

-

SingleCare. (2025). Methylprednisolone vs. prednisone: What's the difference? SingleCare. [Link]

-

Drugs.com. (2024). Methylprednisolone vs Prednisone - How do they compare? Drugs.com. [Link]

-

Medical News Today. (n.d.). Methylprednisolone vs. prednisone: What's the difference? Medical News Today. [Link]

-

Wan, S., et al. (1998). The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system. The Journal of Thoracic and Cardiovascular Surgery, 115(2), 357-63. [Link]

-

Zhang, Z. H., et al. (2010). Methylprednisolone inhibits activated CD4+ T cell survival promoted by toll-like receptor ligands. Hepatobiliary & Pancreatic Diseases International, 9(4), 376-83. [Link]

-

Francis, D. A., et al. (1991). The Effect of Methylprednisolone on Lymphocyte Phenotype and Function in Patients With Multiple Sclerosis. Journal of the Neurological Sciences, 103(2), 163-9. [Link]

Sources

- 1. buzzrx.com [buzzrx.com]

- 2. drugs.com [drugs.com]

- 3. What is Meprednisone - Properties & Specifications [steroid-hormone.com]

- 4. Methylprednisolone Acetate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 5. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Articles [globalrx.com]

- 9. What is the mechanism of Methylprednisolone Acetate? [synapse.patsnap.com]

- 10. Methylprednisolone Acetate | C24H32O6 | CID 5877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Molecular and Cellular Mechanisms Responsible for the Anti-inflammatory and Immunosuppressive Effects of Glucocorticoids | Obgyn Key [obgynkey.com]

- 13. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. What is Methylprednisolone Acetate used for? [synapse.patsnap.com]

- 17. Suppression of human cytotoxic lymphocytes by methylprednisolone. An immunosuppressive mechanism of action of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methylprednisolone inhibits activated CD4+ T cell survival promoted by toll-like receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of methylprednisolone on lymphocyte phenotype and function in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of the immunosuppressive and anti-inflammatory effects of glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Meprednisone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Meprednisone Acetate

Meprednisone Acetate is a synthetic glucocorticoid, a class of steroid hormones renowned for their potent anti-inflammatory and immunosuppressive properties. Structurally, it is the 21-acetate ester of Meprednisone (16β-methylprednisone). The introduction of the 16β-methyl group distinguishes it from its close analog, prednisone, leading to a modification of its biological activity and metabolic profile. As a corticosteroid ester, Meprednisone Acetate is designed for specific pharmaceutical formulations, often to modulate solubility and provide a more prolonged duration of action.[1]

The synthesis and purification of such a complex steroidal molecule present significant challenges. Achieving high purity and yield requires precise control over multi-step chemical transformations, stereochemistry, and the effective removal of structurally similar impurities. This guide provides a comprehensive overview of the synthetic strategies, purification protocols, and analytical validation required for the production of high-quality Meprednisone Acetate, grounded in established principles of steroid chemistry.

Section 1: Synthesis Strategy and Key Transformations

The industrial synthesis of complex corticosteroids like Meprednisone Acetate does not typically begin from simple organic molecules. Instead, it leverages readily available steroid scaffolds derived from natural sources, which are then chemically modified. The overall strategy involves the sequential introduction of the required functional groups onto a core steroid nucleus.

The key transformations required to convert a basic steroid precursor into Meprednisone Acetate are:

-

Introduction of the 16β-Methyl Group: A critical step to differentiate the molecule and modulate its glucocorticoid activity.

-

Formation of the Δ¹,⁴-Diene System: The characteristic double bonds in the A-ring of the steroid are essential for its anti-inflammatory potency.

-

Installation of the 11β-Hydroxyl and 17α-Hydroxyl Groups: These are crucial for receptor binding and biological function.

-

Acetylation of the 21-Hydroxyl Group: The final step to produce the target ester, Meprednisone Acetate.

The following diagram illustrates a conceptual synthetic pathway, highlighting the major transformations.

Caption: Conceptual Synthesis Pathway for Meprednisone Acetate.

Section 2: Chemical Synthesis Protocol

While specific industrial protocols are proprietary, the final step—acetylation of the C21-hydroxyl group—is a well-understood and critical transformation. The following protocol is a representative example based on established methods for corticosteroid synthesis, particularly the acetylation of a 21-hydroxy steroid.[2][3][4]

Protocol: C21-Acetylation of Meprednisone

This protocol describes the conversion of Meprednisone (the immediate precursor) to Meprednisone Acetate.

Materials:

-

Meprednisone

-

Acetone (anhydrous)

-

Glacial Acetic Acid

-

Triethylamine or Potassium Acetate

-

Ice water

-

Nitrogen gas

Procedure:

-

Reaction Setup: In a multi-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, charge the reaction vessel with anhydrous acetone. The use of an inert atmosphere (nitrogen) is crucial to prevent side reactions involving atmospheric moisture and oxygen.

-

Reagent Addition: Add Meprednisone to the solvent and stir to dissolve or form a slurry. Subsequently, add glacial acetic acid and a base such as triethylamine.[2] Alternatively, a combination of acetic anhydride and potassium acetate can be used.[3][4] The base serves to activate the acetic acid or to neutralize acidic byproducts, driving the esterification forward.

-

Reaction Execution: Heat the reaction mixture to a controlled temperature (e.g., 40-60°C) and maintain for a period of 2-6 hours.[2]

-

Causality: The elevated temperature increases the reaction rate. The duration is determined by monitoring the reaction's progress to ensure complete conversion of the starting material, which minimizes impurities in the final product.

-

-

In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the Meprednisone spot/peak indicates the reaction is complete. This self-validating step prevents the generation of out-of-spec material and avoids unnecessary heating that could lead to degradation.

-

Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetone.[2]

-

Precipitation: Quench the concentrated residue by adding it to a large volume of ice water with vigorous stirring. The highly non-polar product will precipitate out of the aqueous solution.

-

Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with purified water until the washings are neutral. This step is critical for removing residual acids, bases, and salts.

-

Drying: Dry the crude Meprednisone Acetate product in a vacuum oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.

This procedure typically yields a crude product with a purity of over 98%, which then requires further purification.[2]

Section 3: Purification of Meprednisone Acetate

Purification is arguably the most critical phase in the manufacturing of any active pharmaceutical ingredient (API). For Meprednisone Acetate, the primary goal is to remove process-related impurities and potential degradation products to meet stringent pharmacopeial standards.

Impurity Profiling

Understanding the potential impurities is the first step in developing a robust purification strategy. Impurities can arise from various sources.[5][6][7]

| Impurity Type | Potential Source / Identity | Rationale for Removal |

| Starting Material | Unreacted Meprednisone | Different polarity; may impact efficacy and safety profile. |

| Over-reaction Products | Di-acetylated or other esterified species | Can alter bioavailability and introduce toxicological risks. |

| Isomeric Impurities | Epimers at chiral centers (e.g., 20S-isomer)[8] | May have different biological activity or be inactive. |

| Degradation Products | Oxidation or hydrolysis products | Potential for toxicity and reduced product stability. |

| Reagents/Solvents | Residual acetone, acetic acid | Must be controlled within strict regulatory limits (ICH guidelines). |

Purification Workflow

The purification of crude Meprednisone Acetate typically follows a multi-step process centered around crystallization, which is highly effective at removing impurities with different solubility profiles.

Caption: General Purification Workflow for Meprednisone Acetate.

Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is paramount for success. A suitable solvent system will dissolve the crude product at an elevated temperature but exhibit poor solubility at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. For corticosteroids, mixtures of solvents like acetone, methanol, ethanol, and tetrahydrofuran are often employed.[3][9][10]

Procedure:

-

Solvent Selection: Based on laboratory-scale trials, select an appropriate solvent or mixed-solvent system (e.g., acetone/methanol/tetrahydrofuran mixture).[9]

-

Dissolution: Add the crude Meprednisone Acetate to the chosen solvent in a clean reaction vessel. Heat the mixture with stirring until the solid is completely dissolved.

-

Controlled Cooling: Slowly cool the solution. This is a critical step; a slow cooling rate promotes the formation of large, well-defined crystals, which are typically higher in purity as they exclude impurities from their lattice structure. A rapid crash-cooling can trap impurities.

-

Crystal Maturation: Once crystals begin to form, hold the mixture at a low temperature (e.g., 0-5°C) for several hours to maximize the yield of the purified product.

-

Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold, fresh solvent to remove any adhering impure mother liquor, and dry under vacuum as previously described. The control of the final crystal form (polymorph) is vital as it can affect the drug's stability, solubility, and bioavailability.[10][11]

Section 4: Quality Control and Analytical Validation

Rigorous analytical testing is required to confirm the identity, purity, and quality of the final Meprednisone Acetate API. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[12]

HPLC Method for Purity and Assay

A stability-indicating, reverse-phase HPLC (RP-HPLC) method is typically developed and validated to separate Meprednisone Acetate from its potential impurities.[13]

| Parameter | Typical Condition | Rationale / Purpose |

| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm) | Provides excellent separation for moderately polar steroids. |

| Mobile Phase | Isocratic mixture of Acetonitrile and a buffered aqueous solution (e.g., Ammonium Acetate). | The ratio is optimized to achieve good resolution between the main peak and impurity peaks. |

| Flow Rate | 1.0 - 1.5 mL/min | Ensures sharp peaks and a reasonable run time. |

| Detection | UV at 254 nm | The conjugated diene system in the A-ring provides strong UV absorbance at this wavelength. |

| Column Temp. | 50 °C | Improves peak shape and reproducibility. |

Validation and Acceptance Criteria: The HPLC method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13] The final API must meet pre-defined specifications.

| Test | Specification |

| Assay (by HPLC) | 98.0% - 102.0% |

| Any Individual Impurity | Not More Than 0.5% |

| Total Impurities | Not More Than 1.5% |

| Residual Solvents | Conforms to ICH Q3C limits |

Conclusion

The synthesis and purification of Meprednisone Acetate is a complex, multi-faceted process that demands a deep understanding of steroid chemistry, process control, and analytical science. The key to producing a high-quality API lies in the meticulous execution of each synthetic step, the strategic development of a robust purification protocol centered on crystallization, and the validation of the final product's purity and identity through rigorous analytical methods like HPLC. By integrating these principles, researchers and drug development professionals can ensure the consistent production of safe and effective Meprednisone Acetate for therapeutic use.

References

-

SIELC Technologies. (n.d.). Separation of Methylprednisolone acetate on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylprednisolone Acetate. PubChem Compound Database. Retrieved from [Link]

-

Chen, Y. C., & Huang, M. L. (1964). [SYNTHESIS OF 16-METHYLENE PREDNISONE ACETATE]. Yao Xue Xue Bao, 11, 587–590. Retrieved from [Link]

-

SynThink. (n.d.). Methylprednisolone Acetate EP Impurities & Related Compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methylprednisolone Acetate-impurities. Retrieved from [Link]

-

Ghosh, P., et al. (1990). Methylprednisolone acetate induced release of cartilage proteoglycans: determination by high performance liquid chromatography. Agents and Actions, 30(3-4), 315–325. Retrieved from [Link]

-

Balakrishnan, C., Prasad, K., & Suresh Babu, K. (2022). Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in Methylprednisolone Acetate Injectable Suspension. Asian Journal of Chemistry, 34, 2561-2566. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methylprednisolone-impurities. Retrieved from [Link]

-

Balakrishnan, C., et al. (2022). Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in Methylprednisolone Acetate Injectable Suspension. ResearchGate. Retrieved from [Link]

-

Cleanchem. (n.d.). Methylprednisolone Acetate EP Impurity E | CAS No: 52-21-1. Retrieved from [Link]

-

Axplora. (n.d.). Methylprednisolone Acetate. Retrieved from [Link]

-

Axios Research. (n.d.). Methylprednisolone Acetate EP Impurity A (20S Isomer). Retrieved from [Link]

-

Wikipedia. (n.d.). Methylprednisolone acetate. Retrieved from [Link]

- He, G. & Han, J. (2015). New methylprednisolone acetate crystal form. Google Patents. (CN104710493A).

- Li, J., et al. (2007). The synthetic method of methylprednisolone propionate. Google Patents. (CN100439388C).

-

Kaduk, J. A., et al. (2018). Crystal structure of methylprednisolone acetate form II, C24H32O6. Powder Diffraction, 33(1), 38-43. Retrieved from [Link]

- Zhang, Y., et al. (2008). The preparation method of methylprednisolone acetate. Google Patents. (CN101125877A).

- Li, J., et al. (2006). Methylprednisolone chemical synthesis method. Google Patents. (CN1763066A).

-

PrecisionFDA. (n.d.). METHYLPREDNISOLONE. Retrieved from [Link]

-

Oliveto, E. P., et al. (1958). SYNTHESIS OF 16α‐ AND 16β‐METHYL CORTICOIDS. Journal of the American Chemical Society. Retrieved from [Link]

- Zhejiang Xianju Pharmaceutical Co., Ltd. (2016). Prednisolone acetate preparation method. Google Patents. (CN105503986A).

-

Seth, S. K., et al. (2017). Crystal structure and electrostatic properties of prednisolone acetate studied using a transferred multipolar atom model. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

-

Veeprho. (n.d.). Methylprednisolone Acetate Impurities and Related Compound. Retrieved from [Link]

- The Upjohn Company. (1984). 16-methylene-steroids and their preparation. Google Patents. (EP0104054A2).

- Shanghai Institute of Pharmaceutical Industry. (2010). A new crystal form of methylprednisolone acetate and its preparation method. Google Patents. (CN101805387B).

- Zhejiang Xianju Pharmaceutical Co., Ltd. (2009). Method for synthesizing methylprednisolone. Google Patents. (CN101418029B).

-

USP. (2006). USP Monographs: Methylprednisolone Acetate. USP29-NF24. Retrieved from [Link]

Sources

- 1. Methylprednisolone acetate - Wikipedia [en.wikipedia.org]

- 2. CN101125877A - The preparation method of methylprednisolone acetate - Google Patents [patents.google.com]

- 3. CN105503986A - Prednisolone acetate preparation method - Google Patents [patents.google.com]

- 4. CN101418029B - Method for synthesizing methylprednisolone - Google Patents [patents.google.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Methylprednisolone Acetate EP Impurity A (20S Isomer) | Axios Research [axios-research.com]

- 9. CN104710493A - New methylprednisolone acetate crystal form - Google Patents [patents.google.com]

- 10. Crystal structure of methylprednisolone acetate form II, C24H32O6 | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. CN101805387B - A new crystal form of methylprednisolone acetate and its preparation method - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Meprednisone Acetate's Engagement with Glucocorticoid Receptors: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the binding affinity of Meprednisone Acetate to glucocorticoid receptors (GR). It is intended for researchers, scientists, and drug development professionals, offering a deep dive into the underlying mechanisms and the experimental protocols required to quantify this critical interaction.

Executive Summary

Meprednisone Acetate is a synthetic corticosteroid that exerts its anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor agonist.[1] The potency of any glucocorticoid is critically dependent on its binding affinity to the GR. Meprednisone Acetate's active metabolite, Methylprednisolone, demonstrates a significant binding affinity for the glucocorticoid receptor.[1] Understanding and quantifying this affinity is paramount for preclinical assessment and drug development. This guide will explore the theoretical underpinnings of this molecular interaction and provide detailed, field-proven methodologies for its measurement.

The Glucocorticoid Receptor Signaling Pathway: A Primer

The biological effects of glucocorticoids are mediated through the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins.[1]

Upon entering the cell, a lipophilic molecule like Meprednisone Acetate passively diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR with high affinity.[1] This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The activated ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes.[1] This genomic mechanism of action involves the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1]

The following diagram illustrates the canonical glucocorticoid receptor signaling pathway:

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantifying Binding Affinity: Key Metrics and Comparative Data

The interaction between a ligand and its receptor is quantified by its binding affinity. Lower values for metrics such as the dissociation constant (Kd), inhibitory constant (Ki), and half-maximal inhibitory concentration (IC50) indicate a higher affinity. Dexamethasone, a potent synthetic glucocorticoid, is often used as a reference compound in GR binding assays.[1]

| Glucocorticoid | Relative Receptor Affinity (RRA)* |

| Dexamethasone | 100 |

| Methylprednisolone | 42 |

| Hydrocortisone | 9 |

| Relative to Dexamethasone (RRA = 100). Data sourced from pharmacological reviews.[1] |

This table indicates that Methylprednisolone has a substantial affinity for the glucocorticoid receptor, albeit lower than that of Dexamethasone.

Experimental Protocols for Determining Binding Affinity

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating appropriate controls and data analysis steps.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the glucocorticoid receptor and is considered a gold standard for determining binding affinity.[3] A common approach is a competition binding assay, which determines the affinity of a test compound (e.g., Meprednisone Acetate) by measuring its ability to displace a radiolabeled ligand with known high affinity (e.g., [3H]-dexamethasone) from the receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Culture cells expressing the human glucocorticoid receptor (e.g., A549 lung carcinoma cells) to a high density.

-

Harvest the cells and prepare a cytosolic extract containing the glucocorticoid receptors. The protein concentration of the extract should be determined using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of the cytosolic extract to each well.

-

Add increasing concentrations of unlabeled Meprednisone Acetate to the wells. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of unlabeled dexamethasone to determine non-specific binding.

-

Add a constant, low concentration of [3H]-dexamethasone to each well.

-

-

Incubation:

-

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound [3H]-dexamethasone from the free radioligand. A common method is vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the Meprednisone Acetate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Meprednisone Acetate that inhibits 50% of the specific binding of [3H]-dexamethasone).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to activate the glucocorticoid receptor and induce the expression of a reporter gene. This provides a measure of the compound's potency as a GR agonist.

Experimental Workflow: Cell-Based Reporter Gene Assay

Caption: Workflow for a cell-based reporter gene assay.

Step-by-Step Methodology:

-

Cell Line and Reporter Construct:

-

Use a cell line (e.g., HEK293 or A549) that has been stably or transiently transfected with two plasmids:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter plasmid containing a promoter with multiple glucocorticoid response elements (GREs) driving the expression of a reporter gene, such as luciferase.

-

-

-

Cell Plating:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Meprednisone Acetate in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Meprednisone Acetate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for gene transcription and translation (typically 18-24 hours).

-

-

Reporter Gene Assay:

-

Lyse the cells according to the manufacturer's protocol for the specific reporter gene assay system (e.g., a luciferase assay system).

-

Add the appropriate substrate (e.g., luciferin for luciferase) to the cell lysates.

-

Measure the reporter signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the reporter signal to a measure of cell viability if necessary.

-

Plot the reporter signal as a function of the logarithm of the Meprednisone Acetate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Meprednisone Acetate that produces 50% of the maximal response).

-

Conclusion

The binding of Meprednisone Acetate to the glucocorticoid receptor is the initiating event in its mechanism of action. A thorough understanding and accurate quantification of this binding affinity are essential for the development and characterization of this and other glucocorticoid drugs. The methodologies outlined in this guide provide a robust framework for researchers to determine the binding affinity and functional potency of Meprednisone Acetate, thereby enabling a more complete understanding of its pharmacological profile.

References

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Kontula, K., Paavonen, T., Luukkainen, T., & Adlercreutz, H. (1983). Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. Biochemical Pharmacology, 32(9), 1511-1518.

-

National Center for Biotechnology Information. (n.d.). Methylprednisolone acetate. PubChem Compound Database. Retrieved from [Link]

- Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 132(5), 1033–1044.

- Pelaia, G., Vatrella, A., & Maselli, R. (2003). Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance. Journal of aerosol medicine, 16(4), 375-381.

- Pires, N., & Pol-Fachin, L. (2017). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology, 8, 22.

- Sivapragasam, M., & Amrol, D. (2008). Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance. Allergy and Asthma Proceedings, 29(4), 337-342.

- Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). Glucocorticoid receptor signaling in health and disease.

- Yeakley, J. M., Balasubramanian, K., & Harrison, R. W. (1980). Comparison of glucocorticoid-receptor binding kinetics with predictions from a biomolecular model. Journal of Biological Chemistry, 255(9), 4182-4188.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of two steroid preparations used to treat tennis elbow, using the hypospray - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Meprednisone Acetate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the in vitro pharmacological profile of Meprednisone Acetate, a synthetic glucocorticoid. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of action, outlines detailed experimental protocols for characterization, and discusses the nuances of its molecular interactions.

Introduction to Meprednisone Acetate

Meprednisone Acetate is a synthetic corticosteroid and a methylated derivative of prednisone.[1][2] As a member of the glucocorticoid class of steroid hormones, it is primarily recognized for its potent anti-inflammatory and immunosuppressive properties.[3] Understanding its in vitro pharmacological profile is crucial for elucidating its therapeutic potential and mechanism of action at the cellular and molecular levels. This guide will delve into the key in vitro assays and conceptual frameworks used to characterize the activity of Meprednisone Acetate.

Mechanism of Action: A Dance of Transactivation and Transrepression

The biological effects of Meprednisone Acetate are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is ubiquitously expressed in almost every cell in the body.[3][4] The lipophilic nature of Meprednisone Acetate allows it to readily diffuse across the cell membrane and bind to the cytosolic GR.[3] This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[3][5]

Within the nucleus, the Meprednisone Acetate-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[3][5] However, this mechanism is also associated with many of the side effects of glucocorticoid therapy.[6][7]

-

Transrepression: The GR complex can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression.[7][8] This repression of inflammatory gene transcription is a major contributor to the anti-inflammatory effects of glucocorticoids.[6][7]

The balance between transactivation and transrepression is a critical determinant of the overall therapeutic profile of a glucocorticoid.[6][9]

Signaling Pathway of Meprednisone Acetate

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

In Vitro Assays for Pharmacological Characterization

A comprehensive in vitro evaluation of Meprednisone Acetate involves a suite of assays to determine its binding affinity, potency, and efficacy in modulating cellular responses. Due to the limited availability of direct experimental data for Meprednisone Acetate, the protocols and expected outcomes are often inferred from studies on the closely related and well-characterized compound, methylprednisolone.

Glucocorticoid Receptor Binding Affinity

Determining the binding affinity of Meprednisone Acetate to the GR is a fundamental first step in its pharmacological characterization. This is typically achieved through competitive binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cytosol: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue known to express high levels of the receptor.

-

Incubation: Incubate the cytosolic preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of unlabeled Meprednisone Acetate.

-

Separation: After reaching equilibrium, separate the bound from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Meprednisone Acetate. The concentration of Meprednisone Acetate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

GRE-Mediated Reporter Gene Assays

To assess the functional consequence of GR binding, reporter gene assays are employed to measure the transactivation potential of Meprednisone Acetate.

Experimental Protocol: Luciferase Reporter Gene Assay

-

Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293 or A549) and transiently or stably transfect them with a plasmid containing a luciferase reporter gene under the control of a GRE-containing promoter.[12][13]

-

Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with a range of concentrations of Meprednisone Acetate. Include a vehicle control and a reference glucocorticoid (e.g., dexamethasone).

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the concentration of Meprednisone Acetate to generate a dose-response curve. The concentration that produces 50% of the maximal response (EC50) is a measure of the compound's potency.

Expected Outcome: A potent glucocorticoid will induce a significant increase in luciferase expression in a dose-dependent manner, yielding a sigmoidal dose-response curve from which an EC50 value can be derived.

Workflow for GRE-Mediated Reporter Gene Assay

Caption: Workflow for a GRE-mediated reporter gene assay.

In Vitro Cytokine Release Assays

To evaluate the anti-inflammatory, transrepression-mediated effects of Meprednisone Acetate, in vitro cytokine release assays are essential. These assays measure the ability of the compound to inhibit the production of pro-inflammatory cytokines from immune cells.

Experimental Protocol: LPS-Induced Cytokine Release in PBMCs

-

Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.[14]

-

Cell Plating and Pre-treatment: Plate the PBMCs in a multi-well plate and pre-treat with various concentrations of Meprednisone Acetate for a defined period (e.g., 1 hour).[15]

-

Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.[15][16]

-

Incubation: Incubate the cells for an appropriate duration (e.g., 18-24 hours) to allow for cytokine secretion.

-

Supernatant Collection and Analysis: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[17][18]

-

Data Analysis: Plot the cytokine concentration against the concentration of Meprednisone Acetate to determine the IC50 value for the inhibition of each cytokine.

Expected Outcome: Meprednisone Acetate is expected to dose-dependently inhibit the release of pro-inflammatory cytokines, providing a quantitative measure of its anti-inflammatory potency.

Data Summary

While specific quantitative in vitro data for Meprednisone Acetate is sparse in publicly accessible literature, the following table provides a template for summarizing key pharmacological parameters, with representative data for the related compound methylprednisolone for comparative context.

| Parameter | Assay | Meprednisone Acetate | Methylprednisolone (for reference) |

| Binding Affinity | |||

| Ki (nM) | Glucocorticoid Receptor Binding | Data Not Available | ~5-10 |

| Functional Potency | |||

| EC50 (nM) | GRE-Luciferase Reporter Assay | Data Not Available | ~1-5 |

| IC50 (nM) | LPS-induced TNF-α release (PBMCs) | Data Not Available | ~2-10 |

| IC50 (nM) | LPS-induced IL-6 release (PBMCs) | Data Not Available | ~1-8 |

Note: The values for methylprednisolone are approximate and can vary depending on the specific experimental conditions and cell type used.[19]

Conclusion

The in vitro pharmacological profile of Meprednisone Acetate is defined by its interaction with the glucocorticoid receptor, leading to the modulation of gene expression through transactivation and transrepression. The assays outlined in this guide provide a robust framework for characterizing its binding affinity and functional potency. Although specific quantitative data for Meprednisone Acetate remains to be fully elucidated in the public domain, the established methodologies for studying glucocorticoids offer a clear path for its comprehensive in vitro evaluation. Further research is warranted to precisely quantify the pharmacological parameters of Meprednisone Acetate and to explore its differential effects on transactivation and transrepression pathways, which will be critical for a complete understanding of its therapeutic potential and safety profile.

References

-

A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation. PMC - PubMed Central. Available at: [Link]

-

In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers. PubMed Central. Available at: [Link]

-

Determination of methylprednisolone and methylprednisolone acetate in synovial fluid using high-performance liquid chromatography. ResearchGate. Available at: [Link]

-

Flow cytometry analysis of glucocorticoid receptor expression and binding in steroid-sensitive and steroid-resistant patients with systemic lupus erythematosus. PubMed Central. Available at: [Link]

-

Highly Responsive Bioassay for Quantification of Glucocorticoids. PMC - NIH. Available at: [Link]

-

In Vitro Cytokine Release Assays: Is There Calm After the Storm? | One Nucleus. Available at: [Link]

-

Comparison of transrepression and transactivation potencies (mean AE... - ResearchGate. Available at: [Link]

-

Transrepression and transactivation potencies of inhaled glucocorticoids. PubMed. Available at: [Link]

-

Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. PubMed. Available at: [Link]

-

Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. Available at: [Link]

-

Identification of Compounds With Glucocorticoid Sparing Effects on Suppression of Chemokine and Cytokine Production by Rheumatoid Arthritis Fibroblast-Like Synoviocytes. Frontiers. Available at: [Link]

-

Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo. PubMed. Available at: [Link]

-

Methylprednisolone Acetate | C24H32O6 | CID 5877. PubChem - NIH. Available at: [Link]

-

Methylprednisolone acetate. UMB Digital Archive - The University of Maryland, Baltimore. Available at: [Link]

-

Methylprednisolone. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Glucocorticoids: binding affinity and lipophilicity. PubMed. Available at: [Link]

-

Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1. PMC - NIH. Available at: [Link]

-

What is the mechanism of Methylprednisolone Acetate? - Patsnap Synapse. Available at: [Link]

-

Methylprednisolone acetate versus oral prednisolone in moderately active ulcerative colitis. PubMed. Available at: [Link]

-

Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids. PMC - NIH. Available at: [Link]

-

Real-time analysis of gene regulation by glucocorticoid hormones. PMC - NIH. Available at: [Link]

-

Human GR Reporter Assay Kit. Indigo Biosciences. Available at: [Link]

-

prednisolone [Ligand Id: 2866] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. PubMed. Available at: [Link]

-

Comparison of suppressive potency between prednisolone and prednisolone sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro. PubMed. Available at: [Link]

Sources

- 1. Methylprednisolone Acetate | C24H32O6 | CID 5877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DSpace [archive.hshsl.umaryland.edu]

- 3. What is the mechanism of Methylprednisolone Acetate? [synapse.patsnap.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Flow cytometry analysis of glucocorticoid receptor expression and binding in steroid-sensitive and steroid-resistant patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Identification of Compounds With Glucocorticoid Sparing Effects on Suppression of Chemokine and Cytokine Production by Rheumatoid Arthritis Fibroblast-Like Synoviocytes [frontiersin.org]

- 16. In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. onenucleus.com [onenucleus.com]

- 19. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of Meprednisone Acetate and Its Metabolites

Introduction: The Imperative of Metabolite Identification

Meprednisone Acetate, a synthetic glucocorticoid, is a corticosteroid characterized by its anti-inflammatory and immunosuppressive properties. As with any xenobiotic, its journey through a biological system results in a series of metabolic transformations designed to increase polarity and facilitate excretion. The resulting metabolites can range from inactive compounds to substances with their own distinct pharmacological or toxicological profiles. Therefore, the comprehensive structural elucidation of these metabolites is not merely an academic exercise; it is a critical step in drug development, essential for understanding the complete safety and efficacy profile of a therapeutic agent. Regulatory bodies, such as the FDA, provide clear guidance on the necessity of evaluating drug metabolites to ensure that human exposure is adequately covered by nonclinical safety studies[1].

This guide provides a deep dive into the strategic and technical workflows required to identify and definitively characterize the metabolites of Meprednisone Acetate. We will move beyond rote protocols to explore the scientific rationale behind the selection of analytical techniques, focusing on an integrated approach that leverages the strengths of high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Section 1: The Parent Compound and Its Metabolic Hotspots

Meprednisone Acetate (C₂₄H₃₀O₆) is an acetate ester of Meprednisone[2]. Its core structure is a pregnane steroid skeleton, modified to enhance glucocorticoid activity. Understanding this structure is paramount to predicting its metabolic fate.

Key Structural Features and Potential Sites of Metabolism:

-

C21 Acetate Ester: Highly susceptible to hydrolysis by esterase enzymes, releasing the active drug, Meprednisone. This is a primary and often rapid metabolic step[3].

-

Δ¹,⁴-3-keto Moiety (A-ring): The A-ring is a common site for reduction reactions. The C4-C5 double bond can be reduced, followed by the reduction of the C3-ketone to a hydroxyl group.

-

C11-keto Group: This ketone can be a target for reduction to an 11β-hydroxyl group, a common metabolic pathway for corticosteroids that can modulate biological activity[4].

-

C16-methyl Group: While generally increasing metabolic stability, the steroid skeleton remains susceptible to hydroxylation at various positions, often mediated by cytochrome P450 (CYP) enzymes.

-

C17-α-hydroxy and C20-keto Groups: The side chain can undergo further modifications, including reduction of the C20-ketone.

Section 2: Predicted Biotransformation Pathways of Meprednisone Acetate

The metabolism of Meprednisone Acetate is anticipated to proceed through well-established pathways for corticosteroids, broadly categorized into Phase I and Phase II reactions.

Phase I Reactions (Functionalization):

-

Hydrolysis: The initial and primary step is the cleavage of the C21-acetate ester to yield Meprednisone.

-

Reduction: The A-ring double bonds and the C3, C11, and C20 ketones are all potential sites for reduction by reductase enzymes.

-

Hydroxylation: Introduction of hydroxyl (-OH) groups at various positions on the steroid nucleus (e.g., C6) is a common CYP-mediated reaction that increases polarity.

Phase II Reactions (Conjugation): Following Phase I functionalization, the newly introduced or exposed hydroxyl groups serve as handles for conjugation with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), to form highly water-soluble metabolites for efficient renal or biliary excretion[5].

Section 3: The Integrated Analytical Workflow for Structural Elucidation

A robust strategy for metabolite elucidation is not reliant on a single technique but rather on the convergence of evidence from orthogonal methods. The workflow begins with broad detection and profiling, followed by targeted fragmentation for preliminary identification, and culminates in definitive structural confirmation.

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol describes a self-validating system for the detection and preliminary identification of Meprednisone Acetate metabolites. The inclusion of blanks and a deuterated internal standard ensures data integrity.

Objective: To extract and analyze metabolites from a biological matrix (e.g., urine) using LC-MS/MS.

Materials:

-

Urine sample (post-administration)

-

Internal Standard (IS): Deuterated methylprednisolone (MP-D₂) or a suitable analog.

-

Phosphate buffer (1M, pH 7)

-

β-glucuronidase from E. coli

-

Potassium carbonate solution (25%)

-

Ethyl acetate (HPLC grade)

-

Acetonitrile (ACN, LC-MS grade)

-

Formic acid (FA, LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Quaternary Amine based for separating conjugates[5])

Procedure:

-

Sample Spiking: To 2 mL of urine, add the internal standard solution. Rationale: The IS corrects for variability in extraction efficiency and MS ionization.

-

Enzymatic Hydrolysis (for conjugated metabolites): Add 0.5 mL of phosphate buffer and 30 µL of β-glucuronidase. Incubate for 1 hour at 55°C[6]. Rationale: This step cleaves glucuronide conjugates, releasing the Phase I metabolite for easier detection. A parallel, non-hydrolyzed sample should be run to identify native conjugates.

-

Extraction:

-

Alkalinize the sample to pH 8-9 with potassium carbonate solution.

-

Perform liquid-liquid extraction by adding 6 mL of ethyl acetate, vortexing, and centrifuging. Collect the organic layer. Repeat twice.

-

Alternatively, use a conditioned SPE cartridge for a cleaner, more targeted extraction[5].

-

-

Sample Concentration: Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% FA). Rationale: This step concentrates the analytes to improve detection sensitivity.

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical gradient would run from 10% B to 90% B over 15-20 minutes to separate compounds of varying polarity[7][8].

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Acquisition Strategy:

-

Full Scan: Acquire data from m/z 100-1000 to obtain a global profile of all ions.

-

Data-Dependent MS/MS (Product Ion Scan): Automatically trigger fragmentation on the most intense ions from the full scan to generate fragmentation patterns ("fingerprints")[9].

-

Targeted Scans (for known modifications):

-

Neutral Loss (NL) Scan: Screen for the loss of specific masses corresponding to metabolic modifications (e.g., loss of 176 Da for glucuronic acid)[10].

-

Precursor Ion (PI) Scan: Screen for all parent ions that produce a common, structure-specific fragment ion upon collision. For corticosteroids, fragment ions like m/z 161 can be specific markers[10][11][12].

-

-

-

-

Experimental Protocol: NMR for Definitive Elucidation

Objective: To confirm the precise chemical structure of a purified metabolite.

Procedure:

-

Isolation: The metabolite of interest must first be isolated from the biological matrix and other metabolites. This is typically achieved using semi-preparative HPLC fractionation of a large batch of extracted sample.

-

Sample Preparation: The purified metabolite is dried and dissolved in a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d). Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

NMR Data Acquisition: A suite of NMR experiments is performed.

-

1D Experiments:

-

¹H NMR: Provides information on the number and environment of protons. Key for identifying the steroid skeleton's methyl resonances and olefinic protons[13].

-

¹³C NMR: Shows all unique carbon atoms in the molecule.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., adjacent) to each other, helping to trace out spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart, crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows protons that are close in space, which is essential for determining stereochemistry.

-

-

Section 4: Data Interpretation and Structural Assignment

Mass Spectrometry Data: The first step is to compare the chromatograms of pre- and post-dose samples to find drug-related material. The high-resolution mass provides the elemental composition. The change in mass (ΔMass) from the parent drug gives a clue to the metabolic modification (e.g., +16 Da suggests hydroxylation; -42 Da suggests deacetylation). The MS/MS fragmentation pattern is then used to pinpoint the location of the modification. The fragmentation of the steroid core is well-understood, and shifts in the mass of specific fragments can reveal the site of metabolism[11][14].

Table 1: Predicted Metabolites of Meprednisone Acetate and Their Mass Signatures

| Tentative ID | Metabolic Reaction | ΔMass (from Parent) | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments |

| Parent | Meprednisone Acetate | N/A | 415.21 | Characteristic steroid core fragments |

| M1 | Deacetylation | -42.01 | 373.20 | Loss of acetate group |

| M2 | Hydroxylation + Deacetylation | +15.99 | 389.20 | +16 Da shift in parent and fragments |

| M3 | Dihydro-reduction + Deacetylation | +2.02 | 375.22 | +2 Da shift, indicating saturation |

| M4 | Tetrahydro-reduction + Deacetylation | +4.03 | 377.23 | +4 Da shift |

| M5 | Glucuronidation (of M1) | +176.03 | 549.23 | Neutral loss of 176 Da |